5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid
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Overview
Description
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a naphthalene ring substituted with a methoxycarbonyl group and a furan ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by subsequent reactions to introduce the methoxycarbonyl and carboxylic acid groups . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in solvents like carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules . These interactions can modulate the activity of the target molecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound shares the furan-2-carboxylic acid core but lacks the naphthalene ring, making it less complex.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:
Uniqueness
The uniqueness of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid lies in its combination of a naphthalene ring and a furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Properties
CAS No. |
488816-68-8 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5-(6-methoxycarbonylnaphthalen-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-21-17(20)13-5-3-10-8-12(4-2-11(10)9-13)14-6-7-15(22-14)16(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
PDXHZWDSKVJIHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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